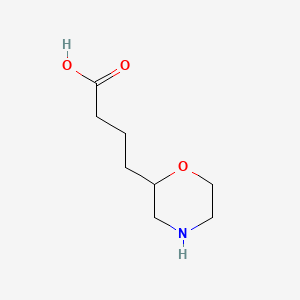![molecular formula C10H12Cl2N2O B13504295 1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride CAS No. 2839143-31-4](/img/structure/B13504295.png)
1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a furan ring and a pyridine ring, which are connected through a methanamine group
Méthodes De Préparation
The synthesis of 1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride typically involves multicomponent reactions (MCRs). One common synthetic route includes the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione with aryl aldehydes and cyclohexyl isocyanide . The reaction conditions often involve a catalyst-free, one-pot synthesis approach, which simplifies the purification process and enhances the yield of the desired product .
Analyse Des Réactions Chimiques
1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industry: It is utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The furan and pyridine rings allow the compound to bind effectively to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride can be compared with other similar compounds, such as:
3-Furan-2-yl-1-pyridin-4-yl-propenone: This compound also contains furan and pyridine rings but differs in its functional groups and overall structure.
(5-pyridin-3-ylfuran-2-yl)methanamine: Another similar compound with a different substitution pattern on the furan and pyridine rings.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
2839143-31-4 |
|---|---|
Formule moléculaire |
C10H12Cl2N2O |
Poids moléculaire |
247.12 g/mol |
Nom IUPAC |
[2-(furan-3-yl)pyridin-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C10H10N2O.2ClH/c11-6-8-1-3-12-10(5-8)9-2-4-13-7-9;;/h1-5,7H,6,11H2;2*1H |
Clé InChI |
SZDHGXBDTFYOPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1CN)C2=COC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate](/img/structure/B13504212.png)
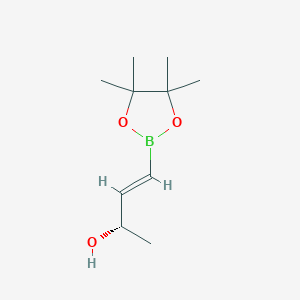
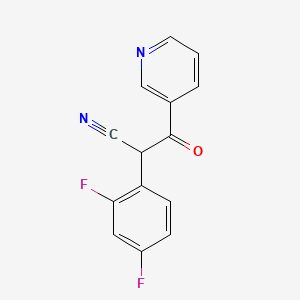
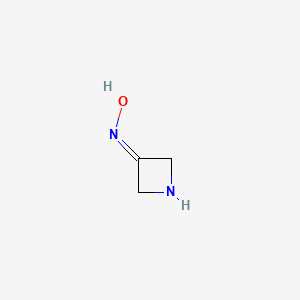
![1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13504244.png)
![5-Methyloxazolo[4,5-b]pyridine](/img/structure/B13504255.png)
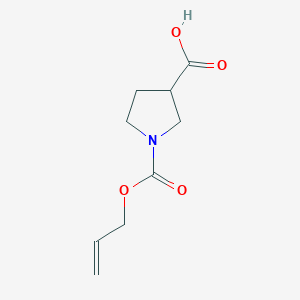
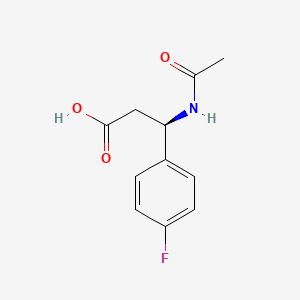
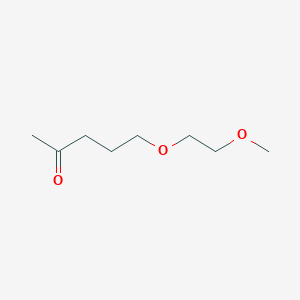
![N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B13504270.png)
![2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid](/img/structure/B13504277.png)
![11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione](/img/structure/B13504284.png)
